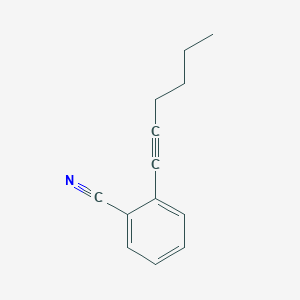

Benzonitrile, 2-(1-hexynyl)-

Description

Its structure positions it as a hybrid between simple benzonitrile derivatives and more complex alkynyl-substituted aromatics. Key applications include its use as an intermediate in organic synthesis, particularly in cyclization reactions to form heterocyclic compounds like isoindolones .

Properties

CAS No. |

110166-78-4 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-hex-1-ynylbenzonitrile |

InChI |

InChI=1S/C13H13N/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-10H,2-4H2,1H3 |

InChI Key |

FVLBJXKHCWDGFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1=CC=CC=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzonitrile, 2-(1-hexynyl)- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .

Another method involves the Rosenmund-von Braun reaction, where bromobenzene reacts with cuprous cyanide to yield benzonitrile . This reaction is typically carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of benzonitrile, 2-(1-hexynyl)- often involves the ammoxidation of toluene. In this process, toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

Benzonitrile undergoes hydrolysis to form benzamide, which can further participate in various reactions. For instance:

-

Partial hydrolysis of 2-(1-hexynyl)benzonitrile yields benzamide, which upon treatment with sodium methoxide in methanol results in the formation of 3-pentylidene isoindol-1-one with a modest yield (49%) .

Methanolysis and Cyclization Reactions

The methanolysis of 2-(1-hexynyl)benzonitrile has been studied extensively:

-

When treated with sodium methoxide in methanol, it can lead to the formation of isoquinolones or isoindolones depending on the reaction conditions. For example, under specific conditions, the compound can yield 3-substituted isoquinolones or isoindoles through cyclization processes .

Metal-Catalyzed Reactions

Benzonitrile, 2-(1-hexynyl)- also participates in metal-catalyzed reactions:

-

Palladium-Catalyzed Coupling : In reactions involving aryl iodides and 2-(1-hexynyl)benzonitrile, palladium catalysts facilitate the formation of various products including isoquinolines and isoindoles. The yields vary based on the substituents on the aryl group and the reaction conditions used .

Reaction Mechanisms

The mechanisms for these reactions often involve nucleophilic attacks on the nitrile group or cyclization processes that lead to complex ring structures. The specific pathways depend on factors such as solvent choice, temperature, and catalyst presence.

Scientific Research Applications

Benzonitrile, 2-(1-hexynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 2-(1-hexynyl)- involves its interaction with various molecular targets. The nitrile group is a potent electrophile, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Structural and Electronic Features

Substituents on the benzonitrile ring significantly influence electronic and steric properties:

Key Observations :

- The hexynyl group introduces linearity and rigidity compared to bulky aryl or branched substituents.

- Unlike methylphenyl or epoxide-substituted analogs, the terminal alkyne in 2-(1-hexynyl)-benzonitrile enables click chemistry or cycloaddition reactions .

Physicochemical Properties

Limited direct data exist for 2-(1-hexynyl)-benzonitrile, but trends can be inferred from related compounds:

Notes:

- The hexynyl group increases hydrophobicity compared to the parent benzonitrile but reduces volatility due to higher molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.